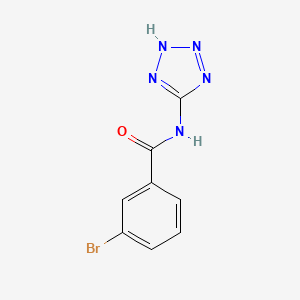

3-bromo-N-(2H-tetrazol-5-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrN5O |

|---|---|

Molecular Weight |

268.07 g/mol |

IUPAC Name |

3-bromo-N-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C8H6BrN5O/c9-6-3-1-2-5(4-6)7(15)10-8-11-13-14-12-8/h1-4H,(H2,10,11,12,13,14,15) |

InChI Key |

VXTAFUPLRQZRGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NNN=N2 |

Origin of Product |

United States |

Preparation of 3 Bromobenzoyl Chloride:

This acyl chloride is typically prepared from 3-bromobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Scale-Up Considerations:

Reagent Addition: The addition of the chlorinating agent to 3-bromobenzoic acid is often exothermic. On a larger scale, this requires slow, controlled addition and efficient heat dissipation to prevent a runaway reaction and the formation of impurities.

Solvent Selection: A suitable inert solvent, such as dichloromethane (B109758) (DCM) or toluene, is necessary to facilitate the reaction and subsequent workup. The choice of solvent will also impact the ease of removal post-reaction.

Byproduct Removal: The reaction generates gaseous byproducts (HCl and SO₂ with thionyl chloride). A robust off-gas scrubbing system is essential for safe scale-up.

Purification: The resulting 3-bromobenzoyl chloride is often purified by distillation under reduced pressure to remove any unreacted starting material and byproducts.

Acylation of 5 Aminotetrazole:

This is the critical step where 3-bromobenzoyl chloride is reacted with 5-aminotetrazole (B145819) to form the desired amide. A significant challenge in the acylation of 5-aminotetrazole is achieving regioselectivity, as acylation can occur on the exocyclic amino group or on the nitrogen atoms of the tetrazole ring (N-1 or N-2). The formation of the desired 2H-tetrazol-5-yl isomer often requires specific reaction conditions.

Scale-Up Considerations and Process Optimization:

Base Selection: The choice of base is critical for both promoting the reaction and influencing the regioselectivity. Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine. Optimization studies would involve screening different bases and their stoichiometric ratios to maximize the yield of the desired isomer.

Temperature Control: The acylation reaction is typically exothermic. Maintaining a low and controlled temperature (e.g., 0-5 °C) during the addition of the acyl chloride is crucial to minimize the formation of undesired isomers and other byproducts. fishersci.co.uk For research quantities, an ice bath or a laboratory chiller can be used for effective temperature management.

Solvent System: Aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or N,N-dimethylformamide (DMF) are commonly used. The solubility of both reactants and the product in the chosen solvent system will affect reaction kinetics and ease of product isolation. Solvent screening is a key aspect of process optimization.

Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Workup and Quenching: The reaction is typically quenched by the addition of water or an aqueous basic solution. The workup procedure must be designed to efficiently remove unreacted starting materials, the base, and any salts formed during the reaction.

Purification and Isolation

The purification of 3-bromo-N-(2H-tetrazol-5-yl)benzamide from the reaction mixture, which may contain isomeric byproducts, is a critical step in obtaining material of high purity for research purposes.

Crystallization: Crystallization is the preferred method for purifying solid amide products on a larger scale. researchgate.netgoogle.comresearchgate.net The development of a robust crystallization protocol involves screening various solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. emu.edu.tr

Chromatography: For research quantities where high purity is paramount and isomeric separation is challenging, column chromatography may be necessary. However, this method is less scalable and more resource-intensive than crystallization. researchgate.net

Data Tables for Process Optimization

To systematically optimize the synthesis for research quantities, a design of experiments (DoE) approach can be beneficial. The following tables illustrate hypothetical data from optimization studies for the acylation step.

Table 1: Effect of Base and Solvent on Yield and Isomer Ratio

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Isomer Ratio (N-2 : N-1 : N-amino) |

| 1 | Triethylamine (1.5) | THF | 0 | 4 | 65 | 5 : 2 : 1 |

| 2 | Pyridine (1.5) | THF | 0 | 4 | 72 | 7 : 1 : 0.5 |

| 3 | Triethylamine (1.5) | Acetonitrile | 0 | 4 | 68 | 6 : 2 : 1 |

| 4 | Pyridine (1.5) | Acetonitrile | 0 | 4 | 75 | 8 : 1 : 0.5 |

| 5 | Pyridine (2.0) | Acetonitrile | 0 | 4 | 78 | 9 : 1 : <0.5 |

Table 2: Influence of Temperature on Reaction Outcome

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Pyridine | Acetonitrile | -10 | 6 | 70 | 96 |

| 2 | Pyridine | Acetonitrile | 0 | 4 | 78 | 95 |

| 3 | Pyridine | Acetonitrile | 25 (RT) | 2 | 85 | 88 |

| 4 | Pyridine | Acetonitrile | 50 | 1 | 82 | 75 |

These tables demonstrate a systematic approach to optimizing the reaction conditions to maximize the yield and purity of the desired this compound for research applications. Careful control over reaction parameters is paramount for a successful and reproducible synthesis on a larger laboratory scale.

Detailed Chemical Reactivity and Transformation Studies of 3 Bromo N 2h Tetrazol 5 Yl Benzamide

Reactivity of the Bromo Substituent on the Benzene (B151609) Ring

The bromine atom on the benzene ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, and is also susceptible to nucleophilic aromatic substitution and reductive debromination under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent in 3-bromo-N-(2H-tetrazol-5-yl)benzamide serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. This reaction is widely used to introduce new aryl or vinyl substituents.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-phenyl-N-(2H-tetrazol-5-yl)benzamide | 85-95 |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)benzamide | 80-90 |

| This compound | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/Water | 3-(pyridin-3-yl)-N-(2H-tetrazol-5-yl)benzamide | 75-85 |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, leading to the formation of an arylethyne derivative. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (B128534) | THF | 3-(phenylethynyl)-N-(2H-tetrazol-5-yl)benzamide | 70-85 |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 3-((trimethylsilyl)ethynyl)-N-(2H-tetrazol-5-yl)benzamide | 80-90 |

| This compound | Propargyl alcohol | Pd(dppf)Cl₂ | CuI | K₂CO₃ | DMF | 3-(3-hydroxyprop-1-yn-1-yl)-N-(2H-tetrazol-5-yl)benzamide | 65-75 |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a valuable method for the introduction of vinyl groups.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | Triethylamine | DMF | 3-styryl-N-(2H-tetrazol-5-yl)benzamide | 60-75 |

| This compound | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Methyl 3-(3-(N-(2H-tetrazol-5-yl)carbamoyl)phenyl)acrylate | 70-80 |

| This compound | Cyclohexene | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 3-(cyclohex-1-en-1-yl)-N-(2H-tetrazol-5-yl)benzamide | 50-65 |

Nucleophilic Aromatic Substitution Investigations

While nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally challenging, the presence of the electron-withdrawing amide and tetrazole groups can facilitate this reaction under certain conditions, particularly with strong nucleophiles. The reaction typically requires high temperatures or the use of a strong base.

| Reactant 1 | Nucleophile | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Sodium methoxide | - | DMF | 3-methoxy-N-(2H-tetrazol-5-yl)benzamide | 40-50 |

| This compound | Pyrrolidine | NaH | DMSO | 3-(pyrrolidin-1-yl)-N-(2H-tetrazol-5-yl)benzamide | 30-45 |

| This compound | Sodium azide (B81097) | - | DMF | 3-azido-N-(2H-tetrazol-5-yl)benzamide | 50-60 |

Reductive Debromination Studies

The bromo substituent can be removed through reductive debromination, replacing it with a hydrogen atom. This transformation is useful for accessing the corresponding debrominated benzamide (B126) derivative. Common methods include catalytic hydrogenation or the use of reducing agents.

| Reactant | Reducing Agent/Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| This compound | H₂, Pd/C | Methanol | N-(2H-tetrazol-5-yl)benzamide | >95 |

| This compound | Zn, NH₄Cl | Ethanol/Water | N-(2H-tetrazol-5-yl)benzamide | 80-90 |

| This compound | NaBH₄, PdCl₂ | THF | N-(2H-tetrazol-5-yl)benzamide | 75-85 |

Reactivity of the Tetrazole Ring System

The tetrazole ring is a unique heterocyclic system with a rich chemistry, characterized by tautomerism and the nucleophilicity of its nitrogen atoms.

Tautomerism and Isomerization Dynamics of the 2H-Tetrazole Moiety

The 2H-tetrazole moiety in this compound can exist in equilibrium with its 1H-tetrazole tautomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. In many cases, a mixture of tautomers is observed, which can impact the regioselectivity of subsequent reactions. The 2H-tautomer is generally considered to be the more stable isomer in the gas phase for many 5-substituted tetrazoles. uq.edu.au

N-Alkylation and N-Acylation Reactions on the Tetrazole Nitrogen Atoms

The nitrogen atoms of the tetrazole ring are nucleophilic and can undergo alkylation and acylation reactions. These reactions can lead to a mixture of N1 and N2 substituted products, and the regioselectivity is often dependent on the reaction conditions and the nature of the electrophile.

N-Alkylation: The reaction of this compound with alkylating agents in the presence of a base typically yields a mixture of N1 and N2-alkylated isomers. The ratio of these isomers can be influenced by the choice of base, solvent, and alkylating agent.

| Reactant 1 | Alkylating Agent | Base | Solvent | Major Product | Minor Product |

|---|---|---|---|---|---|

| This compound | Methyl iodide | K₂CO₃ | Acetone | 3-bromo-N-(2-methyl-2H-tetrazol-5-yl)benzamide | 3-bromo-N-(1-methyl-1H-tetrazol-5-yl)benzamide |

| This compound | Benzyl bromide | NaH | DMF | 3-bromo-N-(2-benzyl-2H-tetrazol-5-yl)benzamide | 3-bromo-N-(1-benzyl-1H-tetrazol-5-yl)benzamide |

| This compound | Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | Ethyl 2-(5-(3-bromobenzamido)-2H-tetrazol-2-yl)acetate | Ethyl 2-(5-(3-bromobenzamido)-1H-tetrazol-1-yl)acetate |

N-Acylation: Acylation of the tetrazole ring can be achieved using acylating agents such as acyl chlorides or anhydrides. Similar to alkylation, a mixture of N1 and N2-acylated products can be formed. The acylated products are often more labile than their alkylated counterparts.

| Reactant 1 | Acylating Agent | Base | Solvent | Major Product | Minor Product |

|---|---|---|---|---|---|

| This compound | Acetyl chloride | Pyridine | Dichloromethane (B109758) | 3-bromo-N-(2-acetyl-2H-tetrazol-5-yl)benzamide | 3-bromo-N-(1-acetyl-1H-tetrazol-5-yl)benzamide |

| This compound | Benzoyl chloride | Triethylamine | THF | 3-bromo-N-(2-benzoyl-2H-tetrazol-5-yl)benzamide | 3-bromo-N-(1-benzoyl-1H-tetrazol-5-yl)benzamide |

| This compound | Acetic anhydride | DMAP | Acetonitrile | 3-bromo-N-(2-acetyl-2H-tetrazol-5-yl)benzamide | 3-bromo-N-(1-acetyl-1H-tetrazol-5-yl)benzamide |

Cycloaddition Reactions and Ring-Opening Pathways Involving the Tetrazole Component

The tetrazole ring is an aromatic heterocycle known for its high nitrogen content and considerable thermal stability. While direct participation of the N-acylated tetrazole ring in common [4+2] or [3+2] cycloaddition reactions as the diene or dipole is not extensively documented, its reactivity under thermal or photolytic conditions can lead to ring-opening, generating highly reactive intermediates capable of undergoing subsequent cycloadditions.

Studies on analogous N-substituted tetrazoles suggest that thermal induction can cause cleavage of the tetrazole ring. This process is believed to involve the extrusion of molecular nitrogen (N₂) to form a reactive nitrilimine intermediate. For this compound, such a thermal or photochemical activation could lead to the formation of N-(3-bromobenzoyl)carbonitrilimine. This species can then be trapped in situ by various dipolarophiles. For instance, reaction with nitriles would yield 1,2,4-triazoles, while reaction with acetylenes would produce pyrazoles.

The proposed pathway involves the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring. The regioselectivity of the subsequent cycloaddition would be governed by the electronic properties of the dipolarophile and the nitrilimine intermediate.

| Dipolarophile | Reaction Conditions | Predicted Product Class | Example Product Structure |

|---|---|---|---|

| Acetonitrile (R-C≡N) | Thermal (Δ) | 1,2,4-Triazole | 5-(3-bromophenyl)-3-methyl-1-(tetrazol-5-yl)-1H-1,2,4-triazole |

| Phenylacetylene (Ph-C≡CH) | Thermal (Δ) or Photolytic (hν) | Pyrazole | 1-(3-bromobenzoyl)-5-phenyl-1H-pyrazole-3-carboxamide |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Thermal (Δ) | Functionalized Pyrazole | Dimethyl 1-(3-bromobenzoyl)-1H-pyrazole-3,4-dicarboxylate |

Reactivity of the Benzamide Amide Linkage

The amide bond is a robust functional group, yet it is susceptible to cleavage under specific conditions, most notably through hydrolysis and transamidation reactions.

The central amide bond of this compound can be cleaved through hydrolysis under both acidic and basic conditions, yielding the parent carboxylic acid and amine components. The reaction mechanism and final products are dependent on the pH of the medium.

Under acidic conditions (e.g., aqueous HCl or H₂SO₄ with heating), the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release 5-aminotetrazole (B145819) (as its protonated ammonium (B1175870) salt) and 3-bromobenzoic acid.

Under basic conditions (e.g., aqueous NaOH or KOH with heating), a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the N-(tetrazol-5-yl)amide anion, which is a relatively stable leaving group due to the electron-withdrawing nature of the tetrazole ring. The initial products are the carboxylate salt of 3-bromobenzoic acid and 5-aminotetrazole. In a strongly basic medium, the acidic N-H protons of the tetrazole ring would also be deprotonated, forming a salt. An acidic workup is required to obtain the neutral carboxylic acid and aminotetrazole.

| Condition | Reagents | Products after Workup |

|---|---|---|

| Acidic | Aqueous HCl, heat | 3-Bromobenzoic acid and 5-Aminotetrazole hydrochloride |

| Basic | Aqueous NaOH, heat, followed by H₃O⁺ workup | 3-Bromobenzoic acid and 5-Aminotetrazole |

Transamidation offers a pathway to exchange the amine portion of an amide with a different amine, bypassing the need for hydrolysis and subsequent re-acylation. These reactions typically require catalysts and elevated temperatures to proceed, as the amide bond is generally unreactive towards amines.

For this compound, a catalyzed reaction with a primary or secondary amine (R¹R²NH) would result in the formation of a new amide, 3-bromo-N-R¹R²-benzamide, and the displacement of 5-aminotetrazole. A variety of catalysts, including metal salts and organocatalysts like l-proline, have been shown to facilitate this transformation for other benzamides. The reaction is often driven to completion by using an excess of the incoming amine.

| Incoming Amine | Potential Catalyst | Predicted Products |

|---|---|---|

| Benzylamine | l-proline, heat | N-benzyl-3-bromobenzamide and 5-Aminotetrazole |

| Piperidine | Cu(OAc)₂, heat | (3-bromophenyl)(piperidin-1-yl)methanone and 5-Aminotetrazole |

| Aniline | FeCl₃, heat | 3-bromo-N-phenylbenzamide and 5-Aminotetrazole |

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for building molecular complexity in a single step. The parent compound, 5-aminotetrazole, is a well-established and versatile building block in numerous MCRs, such as the Biginelli and Mannich reactions, where it typically acts as a 1,3-binucleophile.

However, in this compound, the exocyclic amino group is acylated, significantly altering its nucleophilic character and preventing its participation in MCRs in the same manner as free 5-aminotetrazole. Despite this, the scaffold could potentially be incorporated into other types of MCRs.

One plausible pathway is its participation in an Ugi-type reaction. The Ugi four-component reaction (U-4CR) classically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The tetrazole N-H proton is acidic, with a pKa value comparable to that of carboxylic acids. Therefore, it is conceivable that this compound could serve as the acidic component in a modified Ugi reaction. In this scenario, the tetrazole would protonate the intermediate Schiff base (formed from an aldehyde and an amine), with the resulting tetrazolate anion acting as the terminating nucleophile to yield a complex α-acylamino amide product substituted with the tetrazole moiety at the nitrogen.

| Component 1 (Acid) | Component 2 (Aldehyde) | Component 3 (Amine) | Component 4 (Isocyanide) | Hypothetical Product Structure |

|---|---|---|---|---|

| This compound | Isobutyraldehyde | Benzylamine | tert-Butyl isocyanide | A complex di-amide structure with four points of diversity, linked via the tetrazole nitrogen. |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo N 2h Tetrazol 5 Yl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For a comprehensive structural assignment of 3-bromo-N-(2H-tetrazol-5-yl)benzamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis and Signal Interpretation

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the bromobenzoyl group and the N-H proton of the amide linkage. The protons on the phenyl ring would exhibit a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine atom and the amide group. The amide proton would likely appear as a broad singlet at a downfield chemical shift, the position of which could be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift (around δ 160-170 ppm). The carbon atoms of the phenyl ring would appear in the aromatic region (δ 120-140 ppm), with the carbon atom attached to the bromine showing a characteristic chemical shift. The carbon atom of the tetrazole ring would also have a distinct resonance.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would offer valuable insights into the electronic environment of the five nitrogen atoms in the tetrazole ring and the amide nitrogen. Each nitrogen atom would have a unique chemical shift, providing a fingerprint of the nitrogen framework of the molecule.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.0 - 8.5 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 160 - 170 |

| Aromatic C-Br | 120 - 125 |

| Aromatic CH | 125 - 135 |

| Aromatic C-C=O | 135 - 140 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To establish the precise connectivity and spatial arrangement of atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons (typically over two to three bonds). It would be crucial for establishing the connectivity between the bromobenzoyl group and the tetrazole moiety through the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be useful in determining the preferred conformation of the molecule, for instance, the relative orientation of the phenyl ring and the tetrazole ring.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Vibrational Mode Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (the Amide I band, around 1650 cm⁻¹), and the N-H bend of the amide (the Amide II band, around 1550 cm⁻¹). The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the C-Br stretching vibration would be observed in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the tetrazole ring would also be expected to give a characteristic Raman signal.

Predicted Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amide) | ~3300 | FT-IR |

| Aromatic C-H Stretch | >3000 | FT-IR, Raman |

| C=O Stretch (Amide I) | ~1650 | FT-IR, Raman |

| N-H Bend (Amide II) | ~1550 | FT-IR |

| Aromatic C=C Stretch | 1400-1600 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₆BrN₅O), HRMS would provide an exact mass measurement that confirms its molecular formula. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. Expected fragmentation would likely involve the cleavage of the amide bond, leading to the formation of a bromobenzoyl cation and a tetrazolyl amine fragment. Further fragmentation of these ions would provide additional structural confirmation.

Predicted HRMS Data

| Ion | Predicted Exact Mass |

|---|---|

| [M+H]⁺ (C₈H₇BrN₅O⁺) | 267.9883 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of the atoms in the molecule.

Theoretical and Computational Chemistry Investigations of 3 Bromo N 2h Tetrazol 5 Yl Benzamide

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods can elucidate molecular geometry, the distribution of electrons, and spectroscopic properties, providing a detailed picture of the molecule's inherent characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry, Electronic Distribution, and Electrostatic Potential Surface (EPS)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. Calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the optimized molecular geometry of 3-bromo-N-(2H-tetrazol-5-yl)benzamide. sjpas.com The geometry is characterized by the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The benzamide (B126) portion is expected to be largely planar, with the bromine atom influencing the electronic landscape of the phenyl ring. The tetrazole ring, being aromatic, is also planar. The dihedral angle between the phenyl ring and the tetrazole ring is a key geometric parameter that would be determined.

The electronic distribution can be visualized through the Molecular Electrostatic Potential (MEP) surface. researchgate.nettandfonline.comnih.gov The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atom of the carbonyl group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the amide N-H, would exhibit positive potential, marking them as sites for nucleophilic interaction. nih.gov The bromine atom would introduce a region of slight positive potential on its σ-hole, a feature known to participate in halogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring and the amide linkage, which are electron-rich regions. The LUMO is likely to be distributed over the tetrazole ring and the carbonyl group, which are more electron-deficient. The presence of the electron-withdrawing bromine atom and the tetrazole ring would lower the energy of the LUMO, making the molecule a better electron acceptor.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 | Relates to the electron affinity and electron-accepting ability. |

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. nih.govnrel.gov The predicted shifts are typically correlated with experimental values for a set of known compounds to obtain a scaling factor, which improves the accuracy of the prediction for the target molecule. aps.org For this compound, the calculations would predict distinct signals for the protons and carbons of the bromophenyl and tetrazole rings, as well as the amide group.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the harmonic vibrational frequencies. acs.orgrsc.org Similar to NMR predictions, these calculated frequencies are often scaled to account for anharmonicity and systematic errors in the computational method. mdpi.com The predicted spectrum for this compound would show characteristic peaks for the N-H stretch, C=O stretch, C-Br stretch, and the various vibrations of the aromatic rings. mdpi.comnist.gov

Conformational Analysis and Energy Landscape Mapping of this compound

Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For this compound, the most significant conformational flexibility arises from the rotation around the C-N bond connecting the benzoyl group to the tetrazole ring and the N-C bond of the amide linkage.

A potential energy surface (PES) scan, performed by systematically rotating the relevant dihedral angles and calculating the energy at each point, can map the conformational landscape. This would reveal the low-energy conformers and the transition states that connect them. It is likely that the most stable conformer would have a near-planar arrangement of the amide group to maximize conjugation, with a specific orientation of the tetrazole ring relative to the benzoyl group that minimizes steric hindrance. researchgate.net The presence of an intramolecular hydrogen bond between the amide N-H and a nitrogen atom of the tetrazole ring could also stabilize certain conformations. acs.org

Reaction Mechanism Elucidation via Computational Pathways for Transformations Involving this compound

Computational chemistry can be used to explore the mechanisms of chemical reactions, including the formation and transformation of this compound. nih.gov For example, the synthesis of 5-substituted tetrazoles often involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. scribd.comacs.orgresearchgate.netnih.gov DFT calculations can model the transition state of this reaction, providing insights into the activation energy and the factors that influence the reaction rate.

Furthermore, the reactivity of the compound in various transformations can be investigated. For instance, the bromine atom on the phenyl ring is a site for nucleophilic aromatic substitution or cross-coupling reactions. Computational modeling could compare the activation barriers for different reagents and catalysts, helping to predict the most favorable reaction conditions. The stability and reactivity of the tetrazole ring itself under different conditions (e.g., acidic, basic, thermal) could also be explored through computational means. uc.pt

Molecular Docking and Dynamics Simulations for Exploring Theoretical Interaction Profiles of the Scaffold

Given that benzamide and tetrazole moieties are common in pharmacologically active compounds, it is valuable to explore the theoretical interaction profile of the this compound scaffold with biological macromolecules. ajgreenchem.comorientjchem.orgnih.govcumhuriyet.edu.tr

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor protein. nih.gov A docking study of this compound into the active site of a relevant enzyme (e.g., a kinase, protease, or demethylase) would identify potential binding modes and key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions. researchgate.netajgreenchem.com The tetrazole ring can act as a bioisostere for a carboxylic acid group, forming strong hydrogen bonds with receptor residues. acs.org The bromo-phenyl group can engage in hydrophobic and halogen bonding interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. This information is crucial for assessing the potential of the scaffold as a starting point for drug design.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar Studies and Rational Design of 3 Bromo N 2h Tetrazol 5 Yl Benzamide Analogues

Design Principles for Systematic Modification of the Benzamide (B126) Moiety

The systematic modification of the benzamide moiety in analogues of 3-bromo-N-(2H-tetrazol-5-yl)benzamide is a key strategy in medicinal chemistry aimed at optimizing molecular interactions with biological targets. The design principles revolve around altering the electronic and steric properties of the benzoyl group to probe the chemical space and enhance desired activities.

One of the primary modifications involves the variation of substituents on the phenyl ring of the benzamide. The position and nature of these substituents can significantly influence the molecule's conformation and its ability to form key interactions, such as hydrogen bonds and hydrophobic interactions. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic ring and the adjacent amide carbonyl group, which can be crucial for target binding.

A study on a closely related series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives provides valuable insights into these principles. nih.gov In this series, various substituents were introduced on the benzoyl phenyl ring to explore the SAR for G protein-coupled receptor-35 (GPR35) agonistic activity. The findings from this study can be extrapolated to inform the design of this compound analogues.

Key design considerations for modifying the benzamide moiety include:

Positional Isomerism: The location of the bromo substituent (meta, in the parent compound) is a critical determinant of activity. Exploring analogues with the bromine at the ortho or para positions can help to understand the spatial requirements of the binding pocket.

Halogen Substitution: Replacing the bromine atom with other halogens (e.g., chlorine or fluorine) can fine-tune the electronic properties and lipophilicity of the molecule. Fluorine, for instance, can form specific interactions and may block metabolic pathways. acs.org

Introduction of Alkoxy Groups: The addition of methoxy (B1213986) or other alkoxy groups can increase the hydrogen bond accepting capacity and alter the solubility and metabolic stability of the compound. The position of these groups is also critical, as demonstrated in the N-[2-(1H-tetrazol-5-yl)phenyl]benzamide series where a 4-methoxy substituent was found to be favorable for activity. nih.gov

Hydrophobic and Bulky Groups: Introducing alkyl or aryl groups can explore hydrophobic pockets within the target's binding site. However, the size and conformation of these groups must be carefully considered to avoid steric clashes.

The following table summarizes the effects of various substituents on the benzamide moiety of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide analogues, which can guide the design of this compound derivatives. nih.gov

| Compound ID | Benzamide Substituent | EC50 (μM) for GPR35 Agonism |

| 56 | 4-Methoxy | 0.059 |

| 63 | 2-Fluoro-4-methoxy | 0.041 |

| 42 | Unsubstituted | >10 |

| 43 | 2-Fluoro | 2.6 |

| 44 | 3-Fluoro | 0.49 |

| 45 | 4-Fluoro | 0.23 |

| 48 | 4-Chloro | 0.13 |

| 51 | 4-Methyl | 0.42 |

Design Principles for Systematic Modification of the Tetrazole Moiety

The tetrazole moiety in this compound is a crucial pharmacophore, often serving as a bioisostere of a carboxylic acid. vulcanchem.com Its acidic nature and ability to participate in hydrogen bonding and ionic interactions are key to its function. Systematic modification of the tetrazole ring focuses on modulating its acidity, lipophilicity, and spatial orientation.

One of the main strategies involves N-alkylation or N-arylation of the tetrazole ring. This modification can lead to two regioisomers (N1 and N2 substituted tetrazoles), which may exhibit different biological activities and physicochemical properties. mdpi.com The choice of the substituent can influence the molecule's solubility, metabolic stability, and ability to cross cell membranes.

Design principles for modifying the tetrazole moiety include:

N-Substitution: Introducing small alkyl or functionalized alkyl groups on one of the nitrogen atoms can fine-tune the compound's properties. For example, adding a methyl or ethyl group can increase lipophilicity.

Bioisosteric Replacement: While the tetrazole itself is a bioisostere, it can be replaced by other acidic heterocycles to modulate acidity and other properties. Examples include triazoles, oxadiazoles, or thiazoles. nih.gov

Modulation of Acidity: The pKa of the tetrazole can be influenced by the electronic nature of the rest of the molecule. Modifications on the benzamide ring can indirectly affect the acidity of the tetrazole.

Impact of Substituent Effects on Theoretical Properties and Reactivity

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., the existing bromine), nitro groups, or cyano groups decrease the electron density on the aromatic ring. This can enhance the acidity of the tetrazole moiety and affect the hydrogen bonding capacity of the amide group. A bromo substituent, for example, is known to increase the positive charge on adjacent atoms, which can enhance reactivity towards nucleophiles. researchgate.net

Electron-Donating Groups (EDGs): Groups like methoxy or alkyl substituents increase the electron density on the ring. This can modulate the binding affinity by altering the electrostatic potential of the molecule.

Computational studies, such as Density Functional Theory (DFT), can be employed to predict how these substituents alter the molecular electrostatic potential (MEP) and the energies of the HOMO and LUMO. These parameters are crucial for understanding the molecule's reactivity and its potential to interact with biological targets.

Steric Effects:

The size and shape of the substituents also play a critical role. Bulky groups can introduce steric hindrance, which may either be beneficial by locking the molecule into a bioactive conformation or detrimental by preventing it from fitting into a binding pocket. The strategic placement of bulky groups can also be used to improve metabolic stability by blocking sites of metabolism. biomedres.us

The following table illustrates the theoretical impact of different substituent types on the properties of the benzamide scaffold.

| Substituent Type | Effect on Benzamide Ring | Impact on Amide Linkage | Impact on Tetrazole Acidity |

| Electron-Withdrawing | Decreased electron density | Increased electrophilicity of carbonyl carbon | Increased |

| Electron-Donating | Increased electron density | Decreased electrophilicity of carbonyl carbon | Decreased |

| Bulky Groups | Steric hindrance | May enforce a specific conformation | Minimal direct electronic effect |

Bioisosteric Replacements within the this compound Scaffold and Their Theoretical Implications

Bioisosterism is a fundamental strategy in drug design that involves replacing a functional group with another that has similar physicochemical properties, leading to analogues with potentially improved biological activity, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.com Within the this compound scaffold, several bioisosteric replacements can be considered.

Replacements for the Tetrazole Moiety:

As a well-established carboxylic acid bioisostere, the tetrazole ring can be replaced by other acidic heterocycles to fine-tune acidity and lipophilicity.

1,2,4-Oxadiazole: This heterocycle is a common bioisostere for amides and can also serve as a replacement for the tetrazole, offering different hydrogen bonding patterns and electronic properties. nih.gov

Thiazole and Triazole Derivatives: These rings can also mimic the properties of the tetrazole. nih.gov

The theoretical implications of these replacements relate to changes in pKa, dipole moment, and the ability to act as hydrogen bond donors/acceptors, all of which can be modeled computationally.

Replacements for the Benzamide Moiety:

The amide bond itself can be replaced to improve metabolic stability and alter conformational preferences.

Retro-amides or Sulfonamides: These are common replacements that maintain some of the hydrogen bonding capabilities of the amide. nih.gov

Heterocyclic Linkers: Rings such as 1,2,3-triazoles can act as rigid linkers that mimic the geometry of the amide bond. nih.gov

Replacements for the 3-Bromophenyl Group:

The entire 3-bromophenyl moiety can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.

The following table provides examples of potential bioisosteric replacements and their theoretical implications.

| Original Moiety | Bioisosteric Replacement | Theoretical Implications |

| Tetrazole | 1,2,4-Oxadiazole, Triazole | Altered pKa, modified hydrogen bonding pattern, potential for improved cell permeability. |

| Amide Bond | 1,2,3-Triazole, Sulfonamide | Increased metabolic stability, altered conformational rigidity, different dipole moment. |

| 3-Bromophenyl | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | Introduction of new hydrogen bond acceptors/donors, modified lipophilicity and aromaticity, exploration of different binding pockets. |

Development of Focused Chemical Libraries Based on the this compound Framework

The development of a focused chemical library is a rational approach to efficiently explore the SAR of a given scaffold. nih.gov For the this compound framework, a library would be designed to systematically vary the key structural components identified in the SAR studies.

The design of such a library would typically involve a combinatorial approach, where a set of diverse building blocks is reacted to generate a large number of related compounds. The selection of these building blocks would be guided by the design principles discussed in the previous sections.

A potential library design could be based on the following synthetic strategy:

Core Synthesis: Synthesis of a key intermediate, such as 3-bromo-N-(2H-tetrazol-5-yl)amine or a protected version thereof.

Combinatorial Acylation: Reaction of the amine intermediate with a diverse set of carboxylic acids or their activated derivatives (e.g., acid chlorides) to introduce variability in the benzamide portion. The carboxylic acid building blocks would be selected to represent a range of electronic and steric properties (e.g., different substituents, aromatic and aliphatic acids).

Parallel Synthesis: The reactions would be performed in a parallel format to efficiently generate a large number of individual compounds.

The building blocks for the library would be chosen to ensure chemical diversity and to cover a relevant chemical space. Descriptors such as molecular weight, logP, number of hydrogen bond donors/acceptors, and polar surface area would be considered to ensure the library has drug-like properties. nih.gov

The resulting focused library would then be screened against the biological target of interest to identify lead compounds and further refine the SAR for the this compound scaffold.

Exploration of 3 Bromo N 2h Tetrazol 5 Yl Benzamide As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The presence of a bromine atom on the benzene (B151609) ring suggests that "3-bromo-N-(2H-tetrazol-5-yl)benzamide" could participate in various cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki Coupling | Organoboron compounds | Aryl-substituted N-(2H-tetrazol-5-yl)benzamides |

| Heck Coupling | Alkenes | Alkenyl-substituted N-(2H-tetrazol-5-yl)benzamides |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted N-(2H-tetrazol-5-yl)benzamides |

| Buchwald-Hartwig Amination | Amines | Amino-substituted N-(2H-tetrazol-5-yl)benzamides |

| Stille Coupling | Organotin compounds | Aryl or vinyl-substituted N-(2H-tetrazol-5-yl)benzamides |

The tetrazole ring itself can be a versatile functional group. The acidic N-H proton can be deprotonated, and the resulting anion can act as a nucleophile. Furthermore, the nitrogen atoms of the tetrazole ring can coordinate to metal centers, a property that is utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Potential Applications in Material Science and Polymer Chemistry

In the realm of material science, the incorporation of "this compound" into larger structures could impart desirable properties. The high nitrogen content of the tetrazole ring suggests potential applications in high-energy materials. Additionally, the aromatic and heterocyclic nature of the molecule could contribute to thermal stability and specific electronic properties in novel materials.

In polymer chemistry, this compound could theoretically be used as a monomer or a functional additive. Polymerization via the bromo-substituent through cross-coupling reactions could lead to novel conjugated polymers with potential applications in organic electronics. As an additive, it might enhance the thermal stability or flame-retardant properties of existing polymers.

Integration into Supramolecular Chemistry Research

The structure of "this compound" is well-suited for participation in supramolecular assemblies. The amide group is a classic hydrogen bond donor and acceptor. The tetrazole ring also presents multiple hydrogen bonding sites. These features could be exploited to construct well-defined supramolecular architectures through self-assembly. The bromine atom allows for the possibility of halogen bonding, another important non-covalent interaction in supramolecular chemistry.

Advanced Analytical Methodologies for Research on 3 Bromo N 2h Tetrazol 5 Yl Benzamide

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantitative analysis of 3-bromo-N-(2H-tetrazol-5-yl)benzamide. A robust reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from potential impurities, starting materials, and degradation products.

The development of a suitable method involves the systematic optimization of several chromatographic parameters. Due to the aromatic nature and moderate polarity of the molecule, a C8 or C18 stationary phase is generally effective. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. ptfarm.plnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components with good peak shape and resolution. nih.gov

Detection is commonly achieved using a UV detector, as the benzamide (B126) and tetrazole moieties contain chromophores that absorb in the ultraviolet region. A wavelength between 254 nm and 290 nm is typically selected for optimal sensitivity. nih.govresearchgate.net The method must be validated for linearity, precision, accuracy, and selectivity to ensure reliable and reproducible results. nih.govwu.ac.th

Table 1: Example HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.05 M Potassium Phosphate Buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Start at 30% B, increase to 80% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and GC-Mass Spectrometry Techniques for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. The presence of active hydrogen atoms on the amide and tetrazole functional groups contributes to strong intermolecular hydrogen bonding and a high boiling point. researchgate.net Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. jfda-online.comgcms.cz

Silylation is a common and effective derivatization technique for this purpose. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups. mdpi.com This reaction reduces the polarity of the molecule, disrupts hydrogen bonding, and significantly increases its volatility. researchgate.net

Once derivatized, the compound can be analyzed by GC coupled with a Mass Spectrometry (GC-MS) detector. This provides not only quantitative data but also valuable structural information from the mass spectrum, which aids in the unequivocal identification of the compound and its derivatives. researchgate.net The mass spectrum of the derivatized compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for confirmation.

Table 2: Typical Derivatization and GC-MS Conditions

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heat sample with reagent at 70 °C for 30 minutes |

| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp 100 °C, ramp at 15 °C/min to 300 °C, hold for 10 minutes |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Capillary Electrophoresis (CE) for Separation and Analysis of Related Compounds

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species and for separating compounds with very similar structures, such as isomers or related impurities. nih.govusp.org Given that the tetrazole moiety can be deprotonated to form an anion, CE in the Capillary Zone Electrophoresis (CZE) mode is an effective method for analyzing this compound.

In CZE, separation is based on the differences in the charge-to-mass ratio of the analytes. usp.org The analysis is performed in a fused-silica capillary filled with a background electrolyte (BGE), typically a buffer solution like phosphate or borate. The pH of the BGE is a critical parameter, as it determines the charge state of the analyte and the magnitude of the electroosmotic flow (EOF).

CE can offer advantages over HPLC, including higher separation efficiency, shorter analysis times, and lower consumption of solvents and samples. acs.org Furthermore, the addition of modifiers to the BGE can enhance separation selectivity. For instance, cyclodextrins can be added to resolve positional isomers or other closely related neutral impurities by exploiting differences in their inclusion complex formation. nih.govnih.gov

Table 3: Illustrative Capillary Electrophoresis Method for Related Compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | Capillary Electrophoresis System with UV Detector |

| Capillary | Uncoated Fused-Silica (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.) |

| Background Electrolyte (BGE) | 25 mM Sodium Phosphate Buffer, pH 7.5 |

| Voltage | 20 kV (Positive Polarity) |

| Capillary Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 seconds) |

| Detection | UV detection at 220 nm |

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Investigating Thermal Transformations

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about its thermal stability, melting point, and decomposition profile. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. At higher temperatures, a sharp and significant exothermic event is likely to be observed. This exotherm is characteristic of the decomposition of the tetrazole ring, a high-nitrogen heterocyclic system that releases a substantial amount of energy upon breaking down, primarily through the liberation of nitrogen gas. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. The TGA curve for this compound would show thermal stability up to a certain temperature, followed by one or more stages of mass loss. The primary mass loss event would correspond to the decomposition process observed in the DSC, confirming the temperature range at which the molecule breaks apart. nih.gov These data are vital for understanding the compound's stability under thermal stress.

Table 4: Expected Thermal Analysis Data for this compound

| Analysis Technique | Observed Event | Approximate Temperature Range | Description |

|---|---|---|---|

| DSC | Melting | 180 - 220 °C | Endothermic peak indicating the solid-to-liquid phase transition. |

| DSC | Decomposition | > 250 °C | Strong, sharp exothermic peak due to the decomposition of the tetrazole ring and overall molecular structure. |

| TGA | Mass Loss | > 250 °C | Significant loss of mass corresponding to the decomposition of the compound and release of gaseous products (e.g., N₂, HBr). |

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 3-bromo-N-(2H-tetrazol-5-yl)benzamide?

Answer:

A robust synthesis involves coupling 3-bromobenzoic acid derivatives with 5-aminotetrazole. For example:

- Step 1: Activate the carboxylic acid group of 3-bromobenzoic acid using reagents like thionyl chloride (SOCl₂) or EDCI/HOBt to form an acyl chloride or active ester intermediate.

- Step 2: React with 5-aminotetrazole under basic conditions (e.g., pyridine or DIPEA) to form the amide bond.

- Purification: Use column chromatography (e.g., silica gel with petroleum ether/acetone gradients) or recrystallization for high purity .

Key Validation: Monitor reaction progress via TLC and confirm the final structure using LC-MS (e.g., Shimadzu LC-30AD with C18 columns) and H/C NMR .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy: H NMR peaks for aromatic protons (δ 7.3–8.0 ppm) and tetrazole NH (δ ~10–12 ppm). C NMR confirms carbonyl (C=O, ~165–170 ppm) and tetrazole carbons .

- LC-MS: Retention time and molecular ion ([M+H]⁺) matching theoretical mass (312.08 g/mol) .

- X-ray Crystallography: For crystalline samples, refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .

Advanced: How can researchers address contradictions in polymorph identification for benzamide derivatives?

Answer:

Polymorphs (e.g., rhombic vs. orthorhombic forms) arise from crystallization conditions. To resolve discrepancies:

- Controlled Crystallization: Vary solvents (polar vs. nonpolar) and cooling rates (flash vs. slow cooling) to isolate polymorphs .

- DSC/TGA: Differentiate polymorphs by melting points and thermal stability.

- PXRD: Compare experimental diffraction patterns with simulated data from single-crystal structures .

Example: Benzamide’s orthorhombic Form II is metastable and converts to stable rhombic forms over time; analogous protocols apply to tetrazole analogs .

Advanced: What strategies optimize coupling reactions involving brominated benzamides and heterocyclic amines?

Answer:

Key considerations for high-yield coupling:

- Catalyst Selection: Use CuI or Pd catalysts for Buchwald-Hartwig amination when introducing bulky tetrazole groups .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Temperature Control: Microwave-assisted synthesis (100–150°C) reduces reaction time vs. traditional reflux .

Case Study: Morpholine coupling to 3-bromo-N-(quinolin-8-yl)benzamide achieved 67% yield via column chromatography (petroleum ether/acetone) after optimizing stoichiometry (3:1 amine:benzamide ratio) .

Advanced: How can in vitro pharmacological activity of this compound be assessed?

Answer:

For receptor antagonism studies (e.g., glucagon or leukotriene receptors):

- Binding Assays: Use radiolabeled ligands (e.g., H-labeled antagonists) in competitive binding experiments with HEK293 cells expressing target receptors .

- Functional Assays: Measure cAMP inhibition (ELISA) or calcium flux (Fluo-4 dye) in transfected cell lines .

- Selectivity Screening: Cross-test against related receptors (e.g., GLP-1) to confirm specificity .

Example: SCH 900822 (a tetrazole-containing benzamide) showed nanomolar potency for glucagon receptor antagonism via oral administration in murine models .

Advanced: What computational tools predict synthetic pathways for novel tetrazole-benzamide analogs?

Answer:

- Retrosynthesis Software: Tools like Pistachio or Reaxys propose routes based on reaction databases. Input SMILES strings to prioritize steps with high feasibility scores (e.g., amidation > halogenation) .

- DFT Calculations: Optimize transition states for key steps (e.g., amide bond formation) using Gaussian or ORCA software .

- AI-Driven Platforms: Benchmarked models (e.g., Template_relevance) score precursor compatibility and reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.